3-(3-Phenylpropoxy)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(3-phenylpropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLIGIMMLNLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-91-5 | |
| Record name | Azetidine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropoxy)azetidine hydrochloride typically involves the alkylation of azetidine with 3-phenylpropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(3-Phenylpropoxy)azetidine hydrochloride has been explored for its potential as a therapeutic agent. It shows promise in:
- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.
- Antimicrobial Properties : Research indicates that azetidine derivatives can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .
Pharmacological Studies
The compound's interaction with various biological targets has been investigated:
- Sphingosine-1-phosphate (S1P) Receptor Agonism : It has been reported that compounds similar to 3-(3-Phenylpropoxy)azetidine can bind to S1P receptors, which are crucial in regulating immune responses and vascular integrity .
- Potential in Cancer Therapy : Some studies suggest that azetidine derivatives may inhibit tumor growth by affecting cell signaling pathways associated with cancer proliferation .
Synthetic Chemistry
In synthetic applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating libraries of bioactive compounds .
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory properties of various azetidine derivatives, including this compound. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
| Compound | Cytokine Reduction (%) | Mechanism of Action |
|---|---|---|
| This compound | 45% | Inhibition of NF-kB pathway |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | >128 µg/mL | Less effective |
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropoxy)azetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidine makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be exploited in drug design to develop new therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The phenylpropoxy and naphthalene derivatives exhibit higher lipophilicity than chlorophenoxy or trifluoromethyl analogs, suggesting better blood-brain barrier penetration.
Neuroprotective Effects
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl demonstrated significant neuroprotection in Parkinson’s disease models, reducing oxidative stress and mitochondrial dysfunction in SH-SY5Y cells at 10–20 μM concentrations .
- Its phenylpropoxy group may confer similar but weaker effects compared to the naphthalene derivative.
Anti-inflammatory Activity
- 3-(4-Chlorophenoxy)azetidine HCl showed anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells by suppressing NLRP3 inflammasome activation at 5–20 μM . The chlorine substituent likely enhances interactions with inflammatory mediators.
Metabolic Stability
- 3-(Trifluoromethyl)azetidine HCl (CAS: 1221272-90-7) is marketed as a pesticide intermediate with 99% purity, highlighting its metabolic stability due to the trifluoromethyl group’s resistance to enzymatic degradation .
Biological Activity
Overview
3-(3-Phenylpropoxy)azetidine hydrochloride is a synthetic compound characterized by its four-membered nitrogen-containing heterocycle structure. With the molecular formula C12H18ClNO, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Details |
|---|---|
| IUPAC Name | 3-(3-phenylpropoxy)azetidine;hydrochloride |
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 229.73 g/mol |
| Appearance | White to off-white crystalline solid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The azetidine ring's inherent strain contributes to its reactivity, facilitating interactions that can modulate biological processes. This compound may influence signaling pathways related to inflammation, immune response, and cellular proliferation.
1. Antimicrobial Activity
Research indicates that azetidine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies reveal that it can reduce the expression of pro-inflammatory cytokines in macrophages, indicating a mechanism that could be beneficial in treating inflammatory diseases .
3. Neuroprotective Properties
Recent research has highlighted the neuroprotective potential of azetidine derivatives. Specifically, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in cell culture models .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of azetidine derivatives included this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Inhibition of Inflammatory Cytokines
In a cell-based assay, macrophages treated with 10 µM of the compound demonstrated a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Aziridines | Three-membered ring | Highly reactive; limited stability |
| Pyrrolidines | Five-membered ring | More stable; less reactive |
| Piperidines | Six-membered ring | Very stable; versatile applications |
| This compound | Four-membered ring | Balanced reactivity; promising bioactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-(3-Phenylpropoxy)azetidine hydrochloride with high purity?
- Answer : Synthesis should involve nucleophilic substitution between azetidine derivatives and 3-phenylpropyl halides under inert conditions, followed by HCl salt formation. Characterization requires NMR spectroscopy (¹H/¹³C) to confirm structural integrity and HPLC (≥98% purity) to assess purity . For hygroscopic or thermally sensitive batches, use lyophilization or controlled crystallization to maintain stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation .
- Storage : Airtight containers in cool (<4°C), dry environments to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste handlers .
Q. How can researchers identify the pharmacological targets of this compound?
- Answer : Prioritize receptor binding assays (e.g., radioligand displacement) for serotonin or adrenergic receptors, given structural analogs' affinity for neurotransmitter transporters . Pair with in vitro functional assays (e.g., cAMP modulation) to validate target engagement. Cross-reference computational docking studies (e.g., AutoDock Vina) to narrow candidate targets .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
- Answer :
- LC-MS/MS : Ideal for trace quantification in biological samples (LOQ ~1 ng/mL) with C18 columns and ESI+ ionization .
- UV-Vis Spectroscopy : Use λ_max ~260 nm (aromatic π→π* transitions) for rapid purity checks .
- Karl Fischer Titration : Essential for monitoring hygroscopicity and residual solvent content .
Advanced Research Questions
Q. How can experimental design optimization reduce trial-and-error in synthesizing derivatives of this compound?
- Answer : Implement statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, stoichiometry). Use response surface methodology (RSM) to model reaction yields and purity. For example, a 3-factor Box-Behnken design can optimize coupling efficiency while minimizing side-product formation . Integrate computational reaction path searches (e.g., DFT calculations) to predict feasible synthetic routes .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?
- Answer :
- Data Triangulation : Cross-validate computational models (e.g., transition state simulations) with kinetic studies (e.g., Arrhenius plots) .
- Error Analysis : Quantify uncertainties in DFT functional selection (e.g., B3LYP vs. M06-2X) and experimental measurement (e.g., HPLC integration errors) .
- Sensitivity Testing : Vary parameters (solvent dielectric constant, pH) to identify boundary conditions for model validity .
Q. How can computational methods enhance the study of this compound’s metabolic stability?
- Answer :
- In Silico Metabolism : Use tools like Schrödinger’s MetaSite to predict CYP450 oxidation sites and phase I metabolites .
- MD Simulations : Assess binding stability in cytochrome P450 enzymes (e.g., CYP3A4) to estimate metabolic half-lives .
- QSAR Modeling : Corrogate structural descriptors (logP, polar surface area) with experimental microsomal clearance data .
Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via UPLC-PDA .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Arrhenius kinetics to extrapolate shelf-life .
- Solid-State Characterization : Perform DSC/TGA to detect polymorphic transitions or hydrate formation under stress .
Q. How should researchers interpret conflicting pharmacological data (e.g., IC₅₀ variability) across studies?
- Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for covariates (e.g., ligand concentration, incubation time) .
- Mechanistic Profiling : Use pathway enrichment analysis to distinguish target-specific effects from off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
